![molecular formula C20H22N2O4 B2814074 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921560-65-8](/img/structure/B2814074.png)
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Overview
Description
The compound appears to contain a benzamide group, which is a common functional group in organic chemistry, consisting of a carboxyamide group (CONH2) attached to a phenyl group . It also seems to have a methoxy group (OCH3) and a tetrahydrobenzo[b][1,4]oxazepin-8-yl group, which is a seven-membered heterocyclic compound containing nitrogen and oxygen .
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of the seven-membered heterocycle and the various substituents. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods would typically be used to determine the structure .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the reactivity of this compound. The benzamide portion of the molecule may undergo reactions typical of amides, such as hydrolysis. The methoxy group could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. Computational chemistry methods could potentially give an estimate, but these would need to be confirmed .Scientific Research Applications
Synthesis and Biological Activity
Benzoxazepine derivatives and related compounds are synthesized through various chemical reactions, leading to structures with potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone has shown anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in drug development for treating conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Antiproliferative Effects on Cancer Cells
The antiproliferative activities of compounds related to benzoxazepine derivatives against cancer cell lines have been studied, showing that certain modifications in their structure can enhance their effectiveness against melanoma and other cancer types. This research underscores the importance of structural analogs in developing new therapies for cancer (Kim et al., 2011).
Drug Design and Synthesis
The design and synthesis of benzoxazepine derivatives involve complex chemical processes that yield compounds with specific biological activities. These activities include anticancer effects, highlighting the potential of these compounds in medicinal chemistry. For instance, the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated significant anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2)12-26-17-11-13(9-10-15(17)22(3)19(20)24)21-18(23)14-7-5-6-8-16(14)25-4/h5-11H,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPBQPCUMOHVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide |
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